Methyl 3-(2,4-dihydroxyphenyl)propanoate
Overview
Description
Methyl 3-(2,4-dihydroxyphenyl)propanoate is a chemical compound with the CAS Number: 17422-90-1 . It has a molecular weight of 196.2 and its molecular formula is C10H12O4 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 3-(2,4-dihydroxyphenyl)propanoate can be represented by the canonical SMILES stringCOC(=O)CCC1=C(C=C(C=C1)O)O
. Physical And Chemical Properties Analysis
Methyl 3-(2,4-dihydroxyphenyl)propanoate has a density of 1.3±0.1 g/cm3 . Its boiling point is 348.7±11.0 °C at 760 mmHg .Scientific Research Applications
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Scientific Field: Chemical Ecology
- Application Summary : Methyl 3-(2,4-dihydroxyphenyl)propanoate has been used in the study of antifeedants for the Pine Weevil, Hylobius abietis .
- Methods of Application : The compound was synthesized and tested along with other phenylpropanoids. The usability of the Topliss scheme, a flow diagram previously used in numerous structure–activity relationship (SAR) studies, was evaluated .
- Results or Outcomes : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil. Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .
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Scientific Field: Pharmacology
- Application Summary : Methyl 3-(3,4-dihydroxyphenyl)propanoate, identified in the leaves of Eucommia ulmoides Oliv., exhibits anti-inflammatory properties.
- Results or Outcomes : The compound was found to have anti-inflammatory properties, but the source did not provide quantitative data or statistical analyses.
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Scientific Field: Chemical Synthesis
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Scientific Field: Medicinal Chemistry
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Scientific Field: Chemical Synthesis
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Scientific Field: Medicinal Chemistry
Safety And Hazards
properties
IUPAC Name |
methyl 3-(2,4-dihydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDUPZONPGNRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477778 | |
Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
CAS RN |
17422-90-1 | |
Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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